1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene
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Overview
Description
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H5Cl3. It is characterized by the presence of two chlorine atoms on the benzene ring and a chloropropynyl group attached to the third carbon of the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with propargyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The triple bond in the chloropropynyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation/Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.
Scientific Research Applications
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the triple bond in the chloropropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the chloropropynyl group, making it less reactive in certain types of chemical reactions.
3-Chloroprop-1-yn-1-ylbenzene: Lacks the additional chlorine atoms on the benzene ring, affecting its reactivity and applications.
Cinnamyl Chloride: Similar structure but with different functional groups, leading to different chemical properties and uses.
Uniqueness
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene is unique due to the combination of chlorine atoms on the benzene ring and the chloropropynyl group. This combination imparts distinct reactivity and versatility in chemical synthesis and applications, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
1,2-dichloro-3-(3-chloroprop-1-ynyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLIWLDLWQLHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184162-02-4 |
Source
|
Record name | 1,2-dichloro-3-(3-chloroprop-1-yn-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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